Pomalidomid-C6-PEG3-butyl-N3

PROTAC Linker Optimization Structure-Activity Relationship

PROTAC success depends on linker geometry-short or generic linkers often fail to position target and CRBN for productive degradation. Pomalidomid-C6-PEG3-butyl-N3 solves this with: • Extended ~19-atom C6-PEG3-butyl spacer for sterically encumbered or recessed binding sites • CRBN-recruiting pomalidomide ligand + terminal azide for CuAAC/SPAAC click chemistry • Enables systematic linker SAR libraries without re-synthesizing the degrader scaffold Immediate supply for degrader assembly.

Molecular Formula C29H40N6O8
Molecular Weight 600.7 g/mol
Cat. No. B12393228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomid-C6-PEG3-butyl-N3
Molecular FormulaC29H40N6O8
Molecular Weight600.7 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCN=[N+]=[N-]
InChIInChI=1S/C29H40N6O8/c30-34-31-14-5-1-2-6-15-41-17-19-43-20-18-42-16-7-3-4-11-24(36)32-22-10-8-9-21-26(22)29(40)35(28(21)39)23-12-13-25(37)33-27(23)38/h8-10,23H,1-7,11-20H2,(H,32,36)(H,33,37,38)
InChIKeyJUXLQOHNAZVQSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomid-C6-PEG3-butyl-N3 for PROTAC Development


Pomalidomid-C6-PEG3-butyl-N3 is a specialized E3 ligase ligand-linker conjugate designed for targeted protein degradation research within proteolysis-targeting chimera (PROTAC) technology . This building block integrates a cereblon (CRBN)-recruiting pomalidomide ligand, a hybrid linker comprising a hydrophobic C6 alkyl chain, a hydrophilic PEG3 spacer, and a butyl segment, and a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkyne-bearing target ligands . With a molecular formula of C29H40N6O8 and a molecular weight of 600.66 g/mol, it serves as a versatile intermediate for constructing heterobifunctional protein degraders .

Why Pomalidomid-C6-PEG3-butyl-N3 Cannot Be Substituted


In PROTAC design, the linker is the dominant variable encoding the geometry, dynamics, and pharmacokinetic properties of the entire degrader [1]. A PROTAC with excellent binary binding can fail to degrade if its linker does not position the target protein and CRBN in a productive ternary complex [2]. Subtle structural variations—such as shifting linker length, polarity, or flexibility—can dramatically influence degradation efficiency, selectivity, and off-target profiles [2]. Therefore, generic substitution of Pomalidomid-C6-PEG3-butyl-N3 with a shorter analog like Pomalidomide-PEG3-azide or a purely alkyl-based conjugate cannot be assumed to yield equivalent degradation performance without explicit empirical validation.

Pomalidomid-C6-PEG3-butyl-N3 vs. Pomalidomide-PEG3-azide


Extended Linker Length Supports Productive Ternary Complexes

The linker of Pomalidomid-C6-PEG3-butyl-N3 comprises a C6 alkyl chain (6 atoms), a PEG3 spacer (9 atoms: 6 carbons + 3 oxygens), and a butyl segment (4 atoms), totaling approximately 19 atoms in length . In contrast, the commonly used analog Pomalidomide-PEG3-azide contains only the PEG3 spacer (~9 atoms) as its linker component, resulting in a significantly shorter tether . Empirical studies in pomalidomide-based PROTACs indicate that optimal degradation typically occurs with linker lengths ranging from 8 to 20 atoms, with the 19-atom span of Pomalidomid-C6-PEG3-butyl-N3 falling squarely within this optimal window .

PROTAC Linker Optimization Structure-Activity Relationship

Greater Conformational Flexibility via Rotatable Bonds

Pomalidomid-C6-PEG3-butyl-N3 contains 21 rotatable bonds, as calculated from its molecular structure (C29H40N6O8) [1]. In contrast, the shorter analog Pomalidomide-PEG3-azide (C21H24N6O8) contains only 13 rotatable bonds . This represents a 62% increase in rotatable bonds for the target compound, indicating substantially greater conformational flexibility and a wider sampling of accessible spatial orientations.

PROTAC Linker Flexibility Conformational Entropy

Increased Molecular Size for Spatial Reach

The molecular weight of Pomalidomid-C6-PEG3-butyl-N3 is 600.66 g/mol, derived from its formula C29H40N6O8 . The comparator Pomalidomide-PEG3-azide has a molecular weight of 488.45 g/mol (C21H24N6O8) . This represents a 112.21 g/mol difference, corresponding to a 23% larger molecular size for the target compound. Both compounds share identical hydrogen bond donor (2) and acceptor (10) counts, indicating that the increased size does not alter the compound's fundamental polarity profile .

PROTAC Linker Size Physicochemical Properties

Pomalidomid-C6-PEG3-butyl-N3 Applications in PROTAC Discovery


Deep or Sterically Hindered Binding Pockets

The extended ~19-atom linker of Pomalidomid-C6-PEG3-butyl-N3 provides greater spatial reach between the CRBN-recruiting pomalidomide moiety and the target protein ligand . This increased length makes the conjugate particularly well-suited for constructing PROTACs aimed at targets where the ligand binding site is recessed or where the protein surface is sterically encumbered, potentially enabling productive ternary complex formation that shorter linkers cannot achieve.

Parallel PROTAC Library Synthesis

Pomalidomid-C6-PEG3-butyl-N3 can be used alongside other pomalidomide-linker conjugates with varying linker lengths and compositions (e.g., Pomalidomide-PEG3-azide, Pomalidomide-C6-PEG1-C3-PEG1-butyl azide) to generate focused PROTAC libraries . This enables systematic exploration of linker length-structure-activity relationships (SAR) within a single synthetic campaign, accelerating the identification of optimal linker geometry for a given target protein [1].

Click-Chemistry Conjugation to Alkyne Ligands

The terminal azide group of Pomalidomid-C6-PEG3-butyl-N3 enables rapid and bioorthogonal conjugation to alkyne-bearing target ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . This modular approach allows researchers to couple the same CRBN-recruiting ligand-linker module to a diverse array of target-binding warheads, facilitating the rapid assembly and screening of candidate PROTACs without requiring de novo synthesis of the entire degrader scaffold [1].

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